Nitrosamines are known for their potential carcinogenicity and mutagenicity , making their presence in pharmaceuticals a significant concern. The methanesulfonyl group, often found in pharmaceuticals and agrochemicals, can modify a molecule's properties, including its solubility, metabolism, and pharmacological activity.
1-Methanesulfonyl-4-nitrosopiperazine is a chemical compound that has garnered attention in various scientific studies, particularly due to its relevance as a potential impurity in pharmaceutical products. It is classified under nitrosamines, which are organic compounds that contain the nitroso functional group (-NO). This compound is particularly noted for its presence in certain medications, including rifampicin, where it is monitored due to its genotoxic properties.
1-Methanesulfonyl-4-nitrosopiperazine is derived from piperazine, a cyclic organic compound that serves as a building block in various pharmaceuticals. The classification of this compound falls under nitrosamines, which are known for their mutagenic potential. The presence of nitrosamines in pharmaceuticals has raised concerns regarding safety and regulatory compliance, prompting extensive research into their formation and quantification.
The synthesis of 1-methanesulfonyl-4-nitrosopiperazine typically involves the nitrosation of piperazine derivatives followed by methylation. One established method includes the following steps:
The molecular structure of 1-methanesulfonyl-4-nitrosopiperazine can be represented as follows:
The compound features a piperazine ring substituted with a methanesulfonyl group and a nitroso group. This structure contributes to its chemical reactivity and biological activity.
1-Methanesulfonyl-4-nitrosopiperazine can participate in various chemical reactions typical of nitrosamines:
These reactions are significant in understanding the degradation pathways of the compound in pharmaceutical formulations .
The mechanism of action for 1-methanesulfonyl-4-nitrosopiperazine primarily revolves around its potential genotoxic effects. Upon metabolic activation, it can form reactive intermediates that interact with cellular macromolecules such as DNA, leading to mutations. This process is crucial for assessing the safety profile of drugs containing this compound, particularly in long-term exposure scenarios .
These properties are essential when considering the handling and storage of this compound in laboratory settings or pharmaceutical manufacturing .
1-Methanesulfonyl-4-nitrosopiperazine is primarily studied for its role as a genotoxic impurity in pharmaceuticals. Its detection is crucial in quality control processes for drugs like rifampicin. Advanced analytical techniques such as Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) are employed to quantify its levels in pharmaceutical products, ensuring compliance with regulatory standards .
1-Methanesulfonyl-4-nitrosopiperazine (MNP), systematically named as 1-(methylsulfonyl)-4-nitroso-piperazine, is a nitrosamine compound with the molecular formula C5H11N3O3S and a molecular weight of 193.23 g/mol. Its CAS Registry Number (16339-07-4) provides a unique identifier for regulatory tracking. The structural backbone comprises a piperazine ring modified at one nitrogen with a methylsulfonyl group (-SO2CH3) and at the other with a nitroso moiety (-N=O). This configuration classifies it as an N-nitrosamine, characterized by the nitroso functional group bonded directly to nitrogen [3] [6] [9].
Table 1: Key Identifiers of MNP
Property | Value |
---|---|
CAS Number | 16339-07-4 |
Molecular Formula | C5H11N3O3S |
Systematic Name | 1-(Methylsulfonyl)-4-nitroso-piperazine |
Synonyms | N-Methyl-N'-nitrosopiperazine; Nitroso-N-methylpiperazine; Levofloxacin Impurity 40 |
SMILES | CN1CCN(CC1)N=O |
Nomenclature follows IUPAC conventions where "piperazine" denotes the six-membered heterocycle, "methanesulfonyl" specifies the -SO2CH3 substituent at position 1, and "nitroso" indicates the =N-O functionalization at position 4. Alternative designations like Olanzapine Impurity 32 or Levofloxacin Impurity 40 reflect its role as a process-related contaminant in specific drug syntheses [6] [9] [10].
MNP is classified as a nitrosoamine drug substance-related impurity (NDSRI), formed during the synthesis or storage of active pharmaceutical ingredients (APIs). It arises primarily through:
MNP gained prominence in 2020 when the U.S. FDA detected it in rifampicin, a first-line tuberculosis antibiotic. Its presence triggered global regulatory scrutiny due to structural similarities to potent carcinogens like N-nitrosodimethylamine (NDMA). Analytical studies confirmed MNP contamination in 100% of tested rifampicin batches (0.33–2.36 ppm), though levels remained below the FDA's interim limit of 5 ppm [3] [4] [7].
Table 2: MNP Detection in Rifampicin Products
Study Source | Samples Analyzed | MNP Range (ppm) | Regulatory Limit (ppm) |
---|---|---|---|
Frontiers in Chemistry (2022) | 27 batches (China) | 0.33–2.36 | 5.0 (FDA interim) |
ScienceDirect (2021) | 15 products (Global markets) | Quantified via LC-MS/HRMS | 0.16 (initial FDA proposal) |
The "nitrosamine crisis" began in 2018 with the discovery of NDMA in angiotensin II receptor blockers (sartans), leading to massive product recalls. This event revealed systemic vulnerabilities in pharmaceutical manufacturing, prompting regulatory reforms:
MNP exemplifies the evolution in regulatory science: early "NDEA-to-all" read-across approaches assumed uniform high potency for all nitrosamines, but SAR analyses later revealed that cyclic nitrosamines like MNP exhibit lower carcinogenicity (TD50 = 6.0–8.78 mg/kg in rats) compared to linear analogs like NDMA (TD50 = 0.0177 mg/kg) [5]. This nuanced understanding enabled pragmatic limits balancing patient safety and drug access.
Table 3: Milestones in Nitrosamine Contamination Responses
Timeline | Event | Regulatory Impact |
---|---|---|
2018 | NDMA detected in valsartan (sartan class) | Global recalls; ICH M7 "Cohort of Concern" designation |
2020 | MNP identified in rifampicin by FDA | Interim limit of 5 ppm for rifampicin products |
2024 | FDA Revision 2 guidelines for nitrosamine impurities | NDSRI classification; SAR-based acceptable intake limits |
CAS No.: 71031-15-7
CAS No.: 512-61-8
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7